Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

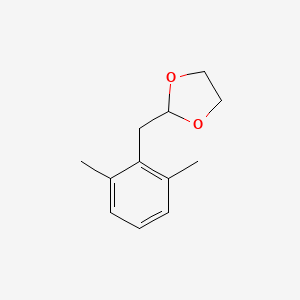

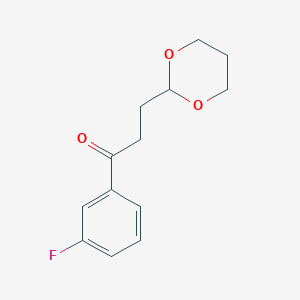

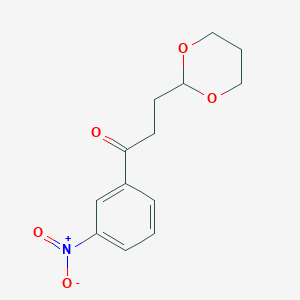

The compound “Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate” is an ester derived from a dichlorophenyl carboxylic acid and an alcohol. The “ethyl” part of the name suggests the presence of an ethyl group (-CH2CH3), and “6-oxohexanoate” indicates a six-carbon chain with a ketone functional group at the sixth position .

Molecular Structure Analysis

The molecular structure of this compound would include a six-carbon chain (hexanoate) with a ketone functional group (=O) and an ethyl group attached to one end of the chain. The 2,5-dichlorophenyl group would be attached to the sixth carbon of the chain .Chemical Reactions Analysis

In general, esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions that “Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate” might undergo would depend on the reaction conditions and the other compounds present .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate”, factors such as the presence of the dichlorophenyl group, the ketone, and the ester could influence its properties .Applications De Recherche Scientifique

Synthesis of Biotin

Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate has been utilized in the regioselective chlorination of a methyl group in related compounds, contributing to the synthesis of biotin (vitamin H). This approach marks the first instance of such a reaction, paving the way for new methods in vitamin synthesis (Zav’yalov et al., 2006).

Preparation of α-Lipoic Acid

Research has demonstrated the synthesis of alkyl 6-chloro-3-oxohexanoates, including ethyl esters, and their reduction using bakers' yeast. This process is significant in the preparation of (R)-(+)-α-lipoic acid, an important cofactor in biochemical processes (Gopalan & Jacobs, 1990).

Advanced Oxidation Processes in Wastewater Treatment

Studies involving the mineralization of 2,4-D by advanced oxidation processes have identified transient products related to ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate. This research is crucial for understanding the breakdown of pollutants in wastewater treatment (Sun & Pignatello, 1993).

Synthesis of Statin Precursors

The compound has been employed in the large-scale preparation of intermediates crucial for the synthesis of statins, drugs widely used to lower cholesterol levels. This involves improved synthesis methods starting from malic acid (Tararov et al., 2006).

Synthesis of Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates

Research has focused on the efficient synthesis of a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate. This synthesis is notable for its high regioselectivity and reduction in reaction times (Machado et al., 2011).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2O3/c1-2-19-14(18)6-4-3-5-13(17)11-9-10(15)7-8-12(11)16/h7-9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMXJTDHCXJDOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(C=CC(=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645752 |

Source

|

| Record name | Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate | |

CAS RN |

898778-14-8 |

Source

|

| Record name | Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326135.png)

![2-[(3-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326136.png)

![2-[(4-Fluoro-3-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326137.png)

![2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1326139.png)

![2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1326140.png)